molecular formula C13H17N3O3S B6616531 N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide CAS No. 124869-79-0

N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Cat. No. B6616531
CAS RN: 124869-79-0
M. Wt: 295.36 g/mol
InChI Key: PDIKGBWNJGOYCM-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, or N-MPA, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and polar organic solvents. N-MPA is a versatile molecule that has been studied for its ability to interact with proteins and other biomolecules. It has been used in a variety of laboratory experiments, as well as in drug development.

Scientific Research Applications

N-MPA has been used in a variety of scientific research applications. It has been used as a ligand for affinity chromatography, as a substrate for enzyme assays, and as a blocking agent to prevent protein binding. It has also been used in drug development, as a tool to study protein-protein interactions, and in the study of protein folding.

Mechanism of Action

N-MPA is a small molecule that can interact with proteins and other biomolecules. It binds to proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions allow N-MPA to block the binding of other molecules, such as peptides, to the protein.
Biochemical and Physiological Effects
N-MPA has been studied for its ability to interact with proteins and other biomolecules. It has been found to interact with a variety of proteins, including enzymes, receptors, and transporters. N-MPA has also been found to inhibit the activity of enzymes, and to block the binding of other molecules to proteins.

Advantages and Limitations for Lab Experiments

N-MPA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to handle and store. It is also soluble in water and polar organic solvents, which makes it easier to use in aqueous solutions. However, N-MPA is highly reactive, and can easily form adducts with other molecules, which can limit its use in some experiments.

Future Directions

N-MPA has many potential applications in the field of scientific research. It could be used to study protein-protein interactions, to develop new drugs, and to study protein folding. It could also be used to study the effects of small molecules on enzymes, receptors, and transporters. Additionally, N-MPA could be used to develop new affinity chromatography methods, or to develop new tools for drug discovery.

Synthesis Methods

N-MPA can be synthesized by reacting 4-(((1-methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetic acid with an amine base. This reaction is typically carried out in an aqueous solution at a pH of 8-9. The reaction yields an amide product, which is then purified by recrystallization.

properties

IUPAC Name

N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10(17)14-11-5-7-12(8-6-11)20(18,19)15-13-4-3-9-16(13)2/h5-8H,3-4,9H2,1-2H3,(H,14,17)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIKGBWNJGOYCM-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124869-79-0
Record name Acetamide, N-(4-(((1-methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124869790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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